Product packaging for Diisopropyl-(2-chloroethyl)-phosphonate(Cat. No.:CAS No. 25131-74-2)

Diisopropyl-(2-chloroethyl)-phosphonate

Cat. No.: B1608241
CAS No.: 25131-74-2
M. Wt: 228.65 g/mol
InChI Key: UCSODMVCOIWLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diisopropyl-(2-chloroethyl)-phosphonate is a useful research compound. Its molecular formula is C8H18ClO3P and its molecular weight is 228.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClO3P B1608241 Diisopropyl-(2-chloroethyl)-phosphonate CAS No. 25131-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-chloroethyl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSODMVCOIWLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CCCl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378689
Record name Diisopropyl-(2-chloroethyl)-phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25131-74-2
Record name Diisopropyl-(2-chloroethyl)-phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Classification Within Organophosphorus Compound Chemistry

Diisopropyl-(2-chloroethyl)-phosphonate, with the chemical formula C8H18ClO3P, belongs to the broad class of organophosphorus compounds. chemicalbook.comchemspider.com These are organic compounds containing carbon-phosphorus bonds. More specifically, it is classified as a phosphonate (B1237965), which is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The presence of the isopropyl ester groups and the 2-chloroethyl group attached to the phosphorus atom defines its specific identity within this class. chemspider.com

The synthesis of this compound can be achieved through methods such as the Michaelis-Arbuzov reaction. rsc.orggoogle.com This reaction is a widely used method for forming carbon-phosphorus bonds. For instance, it can be prepared by reacting triisopropyl phosphite (B83602) with 1,2-dichloroethane (B1671644). google.com Microwave-assisted synthesis has also been explored to improve the efficiency of this reaction. rsc.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H18ClO3P
Molecular Weight 228.65 g/mol
CAS Number 25131-74-2
Appearance Colorless liquid (typical for similar phosphonates)
Data sourced from ChemicalBook and ChemSpider. chemicalbook.comchemspider.com

Academic Significance and Research Trajectories

The academic significance of Diisopropyl-(2-chloroethyl)-phosphonate is intrinsically linked to its role as a surrogate for more toxic chemical warfare agents (CWAs), particularly those of the G-series, such as Sarin (GB) and Soman (GD). cdc.govnih.gov Research involving highly toxic nerve agents is fraught with safety concerns and stringent regulations. Consequently, less toxic simulants that mimic the physicochemical properties and reactivity of these agents are crucial for developing detection methods, decontamination procedures, and understanding their environmental fate. nih.gov

Research trajectories involving this compound and similar compounds are therefore focused on:

Development of Analytical Methods: The use of simulants is essential for the calibration and testing of sensitive detection instrumentation, such as ion mobility spectrometers (IMS) and gas chromatography-mass spectrometry (GC-MS), without the risks associated with handling live agents. nih.gov

Decontamination Studies: Evaluating the efficacy of various decontamination materials and procedures is a critical area of research. Simulants allow for safe, repeated testing of decontamination protocols on various surfaces.

Hydrolysis and Degradation Studies: Understanding how these compounds break down in the environment is vital for remediation efforts. The hydrolysis of phosphonates, often studied under acidic or basic conditions, provides insights into their persistence and degradation pathways. nih.govresearchgate.net The study of the hydrolysis of related phosphonates shows that the rate can be influenced by steric hindrance and the nature of the ester groups. nih.gov

Role As a Model Compound and Simulant in Advanced Chemical Studies

Established Synthetic Routes for this compound

The primary and most well-established method for synthesizing this compound is the Michaelis–Arbuzov reaction. This venerable reaction provides a direct and reliable pathway to form the crucial phosphorus-carbon bond that defines the phosphonate functional group. nih.govwikipedia.org

Michaelis–Arbuzov Reaction Protocols

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate. wikipedia.orgnih.gov In the specific synthesis of this compound, triisopropyl phosphite serves as the phosphorus source, and 1,2-dichloroethane (B1671644) is the alkyl halide. rsc.orggoogle.com

The reaction mechanism initiates with a nucleophilic attack by the phosphorus atom of the triisopropyl phosphite on one of the chlorinated carbons of 1,2-dichloroethane. nih.govorganic-chemistry.org This Sɴ2 attack forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced chloride anion attacks one of the isopropyl groups on the phosphonium (B103445) intermediate, also via an Sɴ2 mechanism, yielding the final this compound product and isopropyl chloride as a volatile byproduct. wikipedia.org

Optimization of Reaction Conditions and Selectivity

The efficiency and selectivity of the Michaelis–Arbuzov synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants. google.com Thermal heating is traditionally required, with temperatures often ranging from 120 °C to 190 °C to drive the reaction to completion. wikipedia.orgrsc.org

Microwave-assisted synthesis has emerged as a powerful tool for optimizing this reaction, significantly reducing reaction times from hours to minutes and often improving yields. nih.govrsc.orggoogle.com For instance, irradiating a mixture of triisopropyl phosphite and 1,2-dichloroethane at 190°C in a microwave reactor can lead to high conversion and a product purity greater than 90%. rsc.org The use of a continuous-flow microwave reactor allows for precise temperature control, which is crucial for minimizing side reactions and maximizing the yield of the desired product. google.com

Below is a table summarizing the optimization of the Michaelis-Arbuzov reaction for the synthesis of this compound under microwave irradiation.

EntryReactant AReactant BTemperature (°C)Time (min)Yield (%)Purity (%)
11,2-dichloroethaneTriisopropyl phosphite19019083>90

Table based on data from microwave-assisted synthesis protocols. rsc.org

Byproduct Formation and Mitigation Strategies in Michaelis–Arbuzov Synthesis

A primary challenge in the synthesis of this compound is the formation of byproducts. The main byproduct is tetraisopropyl ethylenebisphosphonate, which arises from a second Michaelis–Arbuzov reaction where the remaining chloroethyl group of the product reacts with another molecule of triisopropyl phosphite. google.com Other potential byproducts include diisopropyl phosphonate and triisopropyl phosphate (B84403). google.com

To suppress the formation of the bisphosphonate byproduct, an excess of the haloalkane (1,2-dichloroethane) is typically used. wikipedia.orggoogle.com This strategy ensures that the triisopropyl phosphite is more likely to react with the starting material rather than the product. Additionally, precise temperature control is vital, as excessive heat can promote side reactions. google.comgoogle.com In microwave-assisted syntheses, the rapid and uniform heating helps to minimize the formation of unwanted byproducts. rsc.org The easy removal of the volatile isopropyl chloride byproduct via distillation also helps to drive the reaction equilibrium towards the desired product. nih.gov

Advanced Synthetic Modifications and Green Chemistry Approaches in Phosphonate Synthesis

The field of phosphonate synthesis is increasingly moving towards more environmentally friendly methods, a concept known as "green chemistry". rsc.orgsciencedaily.com This involves designing processes that reduce or eliminate the use and generation of hazardous substances. bioengineer.orgchemeurope.com For the synthesis of this compound, this has primarily manifested in the adoption of microwave-assisted, solvent-free reaction conditions. rsc.orggoogle.com

Microwave-assisted synthesis is considered a green technique because it dramatically reduces reaction times, leading to significant energy savings. nih.gov Furthermore, these reactions can often be performed without a solvent, which eliminates solvent waste, a major contributor to chemical pollution. google.com The procedure is efficient, requiring only one equivalent of each starting material in some optimized setups, and the byproducts are often easily removable or can be repurposed. google.com The development of such feasible green chemistry methods is a significant advancement, although challenges in the broader context of phosphorus recycling remain. bioengineer.orgchemeurope.com

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is characterized by the two main functional components of the molecule: the phosphonate ester groups and the terminal chloroethyl moiety. rsc.org

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chlorine atom on the ethyl chain of this compound makes this carbon an electrophilic center, susceptible to attack by various nucleophiles. rsc.orglibretexts.org This reactivity allows the compound to serve as a valuable intermediate for the synthesis of more complex, functionalized phosphonates.

A key example of this reactivity is in the synthesis of acyclic nucleoside phosphonates, which are known for their biological activities. In these syntheses, this compound or its derivatives can react with heterocyclic bases (the nucleophile) in a condensation reaction. nih.gov The nucleophilic nitrogen of the base displaces the chloride ion, forming a new carbon-nitrogen bond and linking the phosphonate moiety to the nucleobase. This strategy has been employed in the preparation of precursors for important compounds like Adefovir and Tenofovir. nih.gov The reaction is a classic example of a nucleophilic substitution, extending the molecular framework and introducing new functionalities. libretexts.org

Carbon–Carbon Bond Forming Reactions Involving the Phosphonate Moiety

The phosphonate moiety of this compound is a key functional group that enables various carbon-carbon bond-forming reactions. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.com

The HWE reaction involves the deprotonation of the carbon atom adjacent (alpha) to the phosphorus atom, followed by the reaction of the resulting carbanion with an aldehyde or a ketone. youtube.com In the case of this compound, the presence of the electron-withdrawing chlorine atom on the ethyl group facilitates the deprotonation of the α-carbon, making it a suitable substrate for this transformation. The general mechanism begins with the formation of a phosphonate carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.orgyoutube.com This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield an alkene and a water-soluble phosphate byproduct. youtube.comorganic-chemistry.org A significant advantage of the HWE reaction is its tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org

Below is a table summarizing the general conditions for a Horner-Wadsworth-Emmons reaction:

Component Examples Purpose Reference
PhosphonateThis compoundSource of the nucleophilic carbanion chemspider.com
BaseNaH, n-BuLi, NaOMeDeprotonation of the α-carbon to the phosphonate organic-chemistry.org
Carbonyl CompoundAldehydes, KetonesElectrophile for the phosphonate carbanion wikipedia.orgyoutube.com
SolventTHF, DMEReaction medium nrochemistry.com
Palladium-Catalyzed Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of similar phosphonates suggests potential pathways. For instance, a deprotonative cross-coupling process has been demonstrated for benzyl (B1604629) diisopropyl phosphonate derivatives with aryl bromides, catalyzed by a Pd(OAc)₂/CataCXium A system. organic-chemistry.org

This suggests two potential modes of reactivity for this compound in palladium-catalyzed cross-coupling reactions:

Coupling at the C-Cl Bond: The chloroethyl group contains a carbon-chlorine bond that could potentially undergo oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling cycles such as the Suzuki, Heck, or Sonogashira reactions. nih.govchemistry.coach

Coupling involving the Phosphonate Moiety: Similar to the reaction with benzyl diisopropyl phosphonate, it is conceivable that under specific basic conditions, the α-carbon of this compound could be metalated and subsequently participate in a cross-coupling reaction with an appropriate electrophile.

The following table outlines general components for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling:

Component Examples Purpose Reference
CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the cross-coupling reaction nih.gov
LigandPhosphine-based ligands (e.g., Xantphos)Stabilizes the palladium catalyst and influences reactivity organic-chemistry.org
BaseK₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates transmetalation cas.cn
SubstratesAryl or vinyl halides and boronic acidsCoupling partners to form a new C-C bond chemistry.coach
SolventDioxane, Toluene, DMFReaction medium nih.gov

Interactions with Metal Salts and Complexation Chemistry

The coordination chemistry of this compound, while not extensively detailed in dedicated studies, can be inferred from the behavior of other organophosphorus compounds. The primary site for interaction with metal salts is the phosphoryl oxygen atom (P=O). This oxygen acts as a Lewis base and can coordinate to a variety of metal ions.

Research on other phosphonate and phosphinate ligands shows they form stable complexes with a range of transition metals. rsc.org For example, a hexadentate ligand with methylenephosphinate pendant arms has been shown to coordinate with divalent (like Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and trivalent (like Cr³⁺, Fe³⁺) metal ions. rsc.org The coordination geometry of these complexes can vary depending on the size of the metal ion. rsc.org It is plausible that this compound would act as a monodentate or potentially a bridging ligand through its phosphoryl oxygen, forming complexes with various metal salts. The presence of the chloroethyl group might also influence the solubility and stability of such complexes.

Functional Group Potential Metal Interaction Type of Interaction Reference
Phosphoryl Oxygen (P=O)Coordination with metal ions (e.g., transition metals, lanthanides)Lewis base-Lewis acid interaction rsc.org
Isopropoxy OxygensWeaker coordination potential compared to the phosphoryl oxygenLewis base-Lewis acid interaction rsc.org
Chlorine AtomPotential for weak coordination or interaction with certain metal centersHalogen bonding or weak coordination-

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of this compound by probing the interactions of the molecule with electromagnetic radiation. Each technique offers a unique perspective on the compound's structural components and their connectivity.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of this compound, offering detailed information about the hydrogen, carbon, and phosphorus atomic environments.

Based on the compound's structure, the expected NMR signals can be predicted. The ¹H NMR spectrum would feature distinct signals for the isopropyl and chloroethyl moieties. The methyl protons (CH₃) of the two isopropyl groups are diastereotopic and would appear as a doublet of doublets. The methine proton (CH) of the isopropyl group would present as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The protons of the chloroethyl group would appear as two multiplets, with the methylene (B1212753) group adjacent to the phosphorus atom (P-CH₂) showing coupling to both the phosphorus atom and the adjacent methylene group, and the methylene group bonded to chlorine (CH₂-Cl) showing coupling to the adjacent P-CH₂ group.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the methyl and methine carbons of the isopropyl groups and for the two carbons of the chloroethyl chain. The carbons will exhibit coupling with the phosphorus atom (J-P), providing crucial connectivity information.

The ³¹P NMR spectrum is highly characteristic for organophosphorus compounds and is expected to show a single signal for the central phosphorus atom in the phosphonate group, typically in the chemical shift region characteristic for phosphonates.

While detailed experimental spectra are not widely available in peer-reviewed literature, the predicted patterns are foundational for structural verification.

Infrared Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The key characteristic absorption bands expected in its IR spectrum are:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
P=O StretchPhosphoryl1250 - 1270
P-O-C Stretch (Alkyl)Phosphonate Ester1000 - 1070
C-Cl StretchChloroalkane700 - 800
C-H Stretch (sp³)Alkyl2850 - 3000
C-H Bend (Isopropyl)Alkyl1370 - 1385 (doublet)

These absorption bands provide a molecular fingerprint, confirming the presence of the phosphoryl, alkoxy, and chloroalkyl groups that constitute the molecule.

Mass Spectrometry Techniques (e.g., Electron Ionization)

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 228.65 g/mol ), Electron Ionization (EI) is a common technique.

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 228, along with an M+2 peak at m/z 230 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. A key fragmentation pathway involves the cleavage of the P-C bond, leading to a prominent fragment ion. In one study, a major fragment was observed at m/z 145, corresponding to the protonated free (2-chloroethyl)phosphonic acid.

Table of Expected/Observed Mass Fragments:

m/z Value Proposed Fragment Ion
228/230 [M]⁺ Molecular Ion
186 [M - C₃H₆]⁺ (Loss of propene)
145 [(HO)₂(O)P-CH₂CH₂Cl + H]⁺ (Protonated free acid)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction of X-rays by a single crystal. However, this compound is a liquid at standard conditions. Consequently, single-crystal X-ray diffraction data is not available in the public domain, and this technique is generally not applicable without derivatization or crystallization at very low temperatures.

Advanced Analytical Methodologies for Detection and Quantification

For detecting and quantifying this compound, especially in complex matrices, chromatographic techniques coupled with sensitive detectors are the methods of choice.

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation pattern.

GC-MS has been successfully used to analyze this compound, confirming its purity and identity in synthesis products. In a specific study utilizing a particular GC column and temperature program, a retention time of 16.75 minutes was recorded for the compound. The coupling with mass spectrometry allows for unambiguous identification by matching the acquired mass spectrum with a reference spectrum, making GC-MS an essential tool for both qualitative and quantitative analysis.

Ion Mobility Spectrometry (IMS) for Trace Detection

Ion Mobility Spectrometry (IMS) is a highly sensitive analytical technique used for the real-time detection of trace levels of chemical vapors in the air. While direct studies on this compound are not extensively published, significant research on its close structural analog, Di-isopropyl methyl phosphonate (DIMP), provides a strong basis for its detection parameters. DIMP is widely used as a simulant for G-series nerve agents like Sarin and Soman. mdpi.comnih.gov

IMS instruments, particularly those employing a time-of-flight (ToF) configuration with a non-radioactive corona discharge ionization source, are capable of detecting organophosphorus compounds at parts-per-billion (ppb) levels. mdpi.com In positive ion mode, especially with ammonia (B1221849) doping, DIMP is identified by the formation of two primary product ions: a monomer (M·NH₄⁺) and a dimer (M₂·NH₄⁺). mdpi.comnih.gov These ions exhibit distinct reduced mobility (K₀) values, which allows for their specific identification. The response for DIMP has been shown to be linear at low ppb concentrations, with saturation occurring at higher concentrations. nih.gov Given the structural similarities, this compound is expected to exhibit analogous behavior in IMS, forming similar ammoniated adducts with characteristic K₀ values.

The table below summarizes the IMS detection parameters for the closely related compound, DIMP, which are indicative of the expected performance for this compound.

Table 1: IMS Detection Parameters for Di-isopropyl methyl phosphonate (DIMP)

Parameter Ion Species Reduced Mobility (K₀) Limit of Detection (LoD) Limit of Quantification (LoQ)
Identification Reactant Ion (RIP) 2.31 cm² V⁻¹ s⁻¹ mdpi.com N/A N/A
Monomer (M·NH₄⁺) 1.41 cm² V⁻¹ s⁻¹ mdpi.comnih.gov N/A N/A
Dimer (M₂·NH₄⁺) 1.04 cm² V⁻¹ s⁻¹ mdpi.comnih.gov N/A N/A

| Quantification | DIMP Vapor | N/A | 0.24 ppbᵥ mdpi.comnih.gov | 0.80 ppbᵥ mdpi.comnih.gov |

Surface Acoustic Wave (SAW) Array Sensors

Surface Acoustic Wave (SAW) sensors are highly sensitive devices that function as micro-scale weighing balances, detecting minute mass changes on their surface. utexas.edu A typical SAW sensor consists of interdigitated transducers (IDTs) on a piezoelectric substrate, such as quartz or lithium niobate. nih.govsc.edu An applied alternating voltage generates a mechanical acoustic wave that travels along the surface. nih.gov The surface is coated with a chemically selective material that interacts with the target analyte, causing a change in the mass and/or viscoelastic properties of the film. osti.gov This perturbation alters the velocity and amplitude of the SAW, which is measured as a frequency shift in the output signal, providing a sensitive measure of the analyte's concentration. utexas.edu

For the detection of this compound, SAW sensor arrays would be coated with materials that have a high affinity for organophosphorus compounds. Polymers are common coating materials for SAW-based gas sensing. nih.gov Research on the detection of the nerve agent simulant dimethyl methylphosphonate (DMMP) has demonstrated the effectiveness of microporous oxide coatings, which can offer up to a 100-fold improvement in sensor response compared to standard polymer coatings. osti.gov These materials provide high surface area and can be tailored for specific molecular sizes, enhancing both sensitivity and selectivity. osti.gov The exquisite mass sensitivity of SAW devices, capable of detecting changes on the order of picograms per square centimeter, makes them ideal for trace vapor detection of compounds like this compound. utexas.edu

Table 2: Typical Performance Characteristics of SAW Chemical Sensors

Characteristic Description Relevance to Detection
Operating Frequency Typically 100-500 MHz for sensing applications. nih.govosti.gov Higher frequencies generally provide greater sensitivity. osti.gov
Substrate Material Common substrates include quartz (ST-cut) and lithium niobate (LiNbO₃). nih.gov The choice of substrate and its crystallographic cut affects wave velocity and stability. sc.edu
Sensing Film A thin film that selectively sorbs the target analyte. osti.gov For organophosphonates, films like poly(isobutylene) or high-surface-area microporous oxides are effective. osti.gov
Mass Sensitivity Capable of detecting mass changes down to 100 pg/cm². utexas.edu Enables the detection of very low concentrations (trace levels) of the analyte vapor.

| Response Mechanism | Changes in surface mass and viscoelasticity alter SAW velocity, measured as a frequency shift. utexas.edu | Provides a direct, measurable signal proportional to the amount of sorbed analyte. |

Remote and Standoff Spectroscopic Detection (e.g., Raman Spectroscopy)

Remote and standoff detection techniques allow for the identification of chemical substances from a safe distance, a critical capability for hazardous materials like organophosphorus compounds. Raman spectroscopy is a powerful tool for this purpose, as it provides a unique vibrational "fingerprint" for a molecule, allowing for its specific identification. spectroscopyonline.com Standoff Raman systems typically use a pulsed laser (e.g., a frequency-doubled Nd:YAG at 532 nm) to excite the target sample and a telescope to collect the scattered light. nih.gov

The collected light is then analyzed by a spectrograph and a sensitive detector, like an intensified CCD camera. nih.gov The use of gated detection, synchronized with the laser pulse, is crucial for minimizing background noise from ambient light, enabling analysis during both day and night. nih.gov Research has demonstrated the successful standoff detection of various chemicals, including explosives and nerve agent simulants, at distances ranging from several meters to over 100 meters. spectroscopyonline.com

Table 3: Standoff Raman Detection Capabilities for Related Compounds

Compound Type Detection Distance Key System Components Achieved Performance
Explosives (e.g., Ammonium Nitrate) 9-20 meters nih.gov Pulsed Nd:YAG Laser (532 nm), Schmidt-Cassegrain Telescope, Gated ICCD Detector. nih.gov Quantitative analysis with R² values of 0.992. nih.gov
Organic Compounds (e.g., Xylenes) 5 meters nih.gov Pulsed Nd:YAG Laser (532 nm), Schmidt-Cassegrain Telescope, Gated ICCD Detector. nih.gov Multivariate quantitative analysis with prediction errors <2.3%. nih.gov
Various Chemicals (e.g., Benzene) 50 meters spectroscopyonline.com Compact system with 85-mm camera lens, 532 nm laser. spectroscopyonline.com Clear identification of fingerprint Raman patterns in 10 seconds. spectroscopyonline.com

| Hazardous Gas (e.g., SO₂) | 20 meters nih.gov | Deep-UV Raman system with catoptric light receiver. nih.gov | Measurement of Raman spectrum with 0.15 nm resolution. nih.gov |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate determination of organophosphorus compounds like this compound in environmental and food samples often requires extensive sample preparation to isolate and concentrate the analyte from the complex matrix. nih.govchromatographyonline.com The choice of extraction method is critical and depends on the matrix type (e.g., water, soil, food) and the physicochemical properties of the analyte. mdpi.com

Several sorptive and liquid-based extraction techniques are commonly employed for organophosphorus compounds:

Solid-Phase Extraction (SPE): This is a widely used technique where a liquid sample is passed through a solid sorbent material that retains the analyte. nih.gov The analyte is later eluted with a small volume of solvent. For organophosphorus esters in water, C18 cartridges are commonly used for extraction. acs.org

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. rsc.org It is particularly useful for extracting analytes from solid matrices like soil. The efficiency can be enhanced by adding a small amount of an organic modifier like acetone (B3395972) or methanol. rsc.org

Dispersive Liquid-Liquid Microextraction (DLLME): In this technique, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into the aqueous sample. mdpi.com This creates fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. The extractant-rich phase is then collected by centrifugation for analysis. nih.gov

Solvent Extraction: Traditional liquid-liquid or solid-liquid extraction using organic solvents remains a viable method. For soils, solvent systems like petroleum ether/acetone have proven effective, with shaking being more efficient than sonication in some cases. epa.gov

The effectiveness of these methods is typically evaluated based on recovery rates and the reduction of matrix effects.

Table 4: Comparison of Extraction Protocols for Organophosphorus Compounds

Extraction Technique Matrix Typical Solvents/Sorbents Key Advantages Typical Recoveries
Dispersive Liquid-Liquid Microextraction (DLLME) Water, Juice mdpi.comnih.gov Extraction: Chlorobenzene Disperser: Acetonitrile, Acetone mdpi.com Fast, low consumption of organic solvents, high enrichment factor. nih.gov 67-111% mdpi.com
Supercritical Fluid Extraction (SFE) Soil rsc.org Supercritical CO₂ with modifiers (acetone, methanol). rsc.org Reduced organic solvent use, tunable selectivity. >90% for spiked soil (analyte dependent). rsc.org
Solid-Phase Extraction (SPE) Water acs.org C18 cartridges, eluted with Hexane/DCM, DCM/EA, EA. acs.org High concentration factor, effective cleanup. nih.gov Method dependent, generally high.
Ultrasound-Assisted Emulsification-Microextraction (USAEME) Water, Juice nih.gov Chlorobenzene. nih.gov Easy to operate, high extraction efficiency. nih.gov 80-110% nih.gov

| Shaking Solvent Extraction | Soil epa.gov | Petroleum ether/acetone (2:1, v/v). epa.gov | Simple, effective, and can be more time-saving than other methods. epa.gov | Dependent on soil organic matter content. epa.gov |

Applications of Diisopropyl 2 Chloroethyl Phosphonate in Organic Synthesis and Materials Science

Utilization as a Synthetic Reagent and Intermediate in Organic Chemistry

Diisopropyl-(2-chloroethyl)-phosphonate is a valuable intermediate in synthetic organic chemistry. chemicalbook.comchemspider.com Its utility stems from the presence of two key reactive sites: the phosphorus center and the terminal chlorine atom. The P-C bond within the phosphonate (B1237965) moiety is central to its function, and its synthesis often involves the Michaelis-Arbuzov reaction, a cornerstone for the formation of such bonds. researchgate.net This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net

As a reagent, the compound's chloro group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity makes it a versatile precursor for constructing more complex organophosphorus molecules. The diisopropyl ester groups can also be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid, providing another pathway for chemical modification.

Precursor for the Synthesis of Biologically Active Molecules and Agrochemicals

The phosphonate group is a key feature in many biologically active compounds due to its structural similarity to phosphate (B84403), which allows it to act as a stable mimic in biological systems.

While this compound belongs to the family of dialkyl phosphonates used in agrochemical synthesis, the widely used plant growth regulator 2-chloroethylphosphonic acid, known as Ethephon, is commercially manufactured from a structurally related diester, bis-(2-chloroethyl)-2-chloroethylphosphonate. asianpubs.orgasianpubs.orggoogle.com The synthesis involves the hydrolysis of this diester, typically using anhydrous hydrogen chloride, which cleaves the ester linkages to produce Ethephon and ethylene (B1197577) dichloride as a byproduct. google.com High-purity Ethephon (over 90%) can be achieved through optimized processes that efficiently remove byproducts. researchgate.netasianpubs.org

A related process can also be used for the co-production of Ethephon and vinylphosphonic acid, another valuable industrial chemical, from the same bis-(2-chloroethyl)-2-chloroethyl phosphonate precursor. google.com

Dialkyl phosphonates containing chloroalkyl groups are crucial precursors for synthesizing targeted biologically active molecules, particularly acyclic nucleoside phosphonates (ANPs), which have demonstrated significant antiviral and cytostatic activities. nih.gov The synthesis of these therapeutic agents often involves the condensation of a purine (B94841) or pyrimidine (B1678525) base with a dialkyl phosphonate precursor that contains the entire aliphatic side-chain. nih.gov

For instance, N-2-(Phosphonomethoxy)ethyl (PME) derivatives are synthesized from dialkyl (including diethyl or diisopropyl) 2-(chloroethoxy)methylphosphonates. nih.gov In a key step, the synthesis of the cytostatic agent PMEG involves the condensation of diisopropyl 2-(chloroethoxymethyl)phosphonate with 2-amino-6-chloropurine. nih.gov This demonstrates the targeted use of such phosphonate intermediates to build complex molecules with specific therapeutic functions.

Table 1: Examples of Biologically Active Molecules Derived from Phosphonate Precursors

Precursor ExampleTarget Molecule ClassSpecific Compound ExampleTherapeutic Activity
Diisopropyl 2-(chloroethoxymethyl)phosphonateAcyclic Nucleoside Phosphonates (ANPs)PMEG (9-[2-(Phosphonomethoxy)ethyl]guanine)Cytostatic
Bis-(2-chloroethyl)-2-chloroethylphosphonatePlant Growth RegulatorsEthephon (2-Chloroethylphosphonic acid)Agrochemical

Role in Polymer Chemistry and Advanced Materials

Phosphonate-containing compounds are integrated into polymers to enhance properties such as flame retardancy, thermal stability, and functionality for biomedical applications.

Phosphonate moieties can be incorporated into the backbone of polymers through polycondensation reactions. nih.gov This method offers significant advantages, including the ability to use a variety of starting materials, the potential for catalyst-free synthesis, and the ability to pre-design the degradation products. nih.gov

A notable application is the use of 2-chloroethyl phosphonate mixtures as flame-retardant additives in polyurethanes. google.com These phosphonates are incorporated during the condensation polymerization of a diisocyanate and a polyol. google.com The resulting polyurethane foams exhibit improved fire resistance. The inclusion of these phosphonate additives has also been found to beneficially reduce the rise and tack-free times during foam production. google.com

The diisopropyl phosphonate group can be incorporated into polymers as a side chain by polymerizing vinyl monomers that carry the phosphonate functionality. A close structural analog, diisopropyl vinyl phosphonate, can be polymerized via free-radical or anionic methods to create polymers with phosphonate side chains. mdpi.com The reactivity of such vinyl monomers is influenced by the phosphonate group. rsc.org

These functionalized polymers have unique properties. For example, polymers based on diisopropyl vinyl phosphonate thermally decompose to form polyvinylphosphonic acid (PVPA), a polyacid with applications in dental materials, proton exchange membranes, and biomedical devices. mdpi.com The integration of such phosphonate groups is a key strategy for creating advanced materials with tailored functionalities.

Contributions to Flame Retardancy Research

Research into flame retardants is critical for enhancing the fire safety of a wide range of polymeric materials used in construction, transportation, and electronics. Organophosphorus compounds, particularly phosphonates, have been a significant focus of this research as effective alternatives to halogenated flame retardants. nih.govmdpi.com this compound belongs to the class of chloroalkyl phosphonates, which are known for their flame-retardant properties. While specific research on this compound is limited in publicly available literature, extensive studies on structurally similar compounds, such as other 2-chloroethyl phosphonate mixtures and chlorinated phosphates like Tris(2-chloroethyl) phosphate (TCEP), provide significant insight into its potential mechanisms and efficacy. nih.govgoogle.comutp.edu.my

The flame-retardant action of phosphonates is multifaceted, occurring in both the condensed (solid) and gas phases during combustion. nih.govnih.gov

Condensed-Phase Mechanism: In the solid phase, phosphonates thermally decompose to produce phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char. mdpi.comrsc.org This char layer shields the underlying material from heat and oxygen, limits the release of flammable volatile compounds, and prevents further combustion. utp.edu.mynih.gov The presence of chlorine in the molecule can enhance this charring effect.

Gas-Phase Mechanism: In the gas phase, phosphorus-containing compounds can decompose into volatile radical species, such as PO• and PO₂•. rsc.orgmdpi.com These radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire. nih.govmdpi.com

Research on related compounds demonstrates the practical application of these mechanisms. For instance, 2-chloroethyl phosphonate mixtures have been shown to be effective flame retardants for organic polymers, particularly in rigid polyurethane foam formulations. google.com Similarly, TCEP has been widely used as a flame-retardant additive in flexible and rigid polyurethane foams, polyester (B1180765) resins, and plastics. nih.govwho.int The efficiency of these compounds often depends on the phosphorus and halogen content and their synergistic interaction. utp.edu.my

Studies on various phosphonate-functionalized polymers have yielded quantitative data on their improved fire resistance. The incorporation of phosphonate groups into polyethylene, for example, leads to significant enhancements in thermal stability and flame-retardant properties. rsc.orgscispace.com Microscale combustion calorimetry (MCC) tests on these modified polymers show a significant reduction in heat release capacity (HRC), peak heat release rate (pHRR), and total heat release (THR) when compared to the unmodified polymer. scispace.com

The following table summarizes research findings on the flame-retardant performance of various polymers treated with different phosphorus-based compounds, illustrating the typical improvements conferred by this class of flame retardants.

Table 1: Flame Retardant Performance of Various Phosphorus-Containing Polymers

Polymer System Flame Retardant Additive/Modification Limiting Oxygen Index (LOI) (%) UL-94 Rating Key Findings
Polypropylene (PP) Phosphonate-containing PP Increased Improved Increased char residue compared to pure PP. mdpi.com
Epoxy Resin Polymeric Phosphonate (PPMP) - V-0 Achieved V-0 rating at 1-2 wt.% phosphorus content. electronics.org
Polyethylene (LDPE) Blends Phosphonate-functionalised Polyethylene (10 wt.%) - - Significant reduction in Peak Heat Release Rate (pHRR) and Total Heat Release (THR). scispace.com

These findings collectively underscore the significant contribution of phosphonates to flame retardancy research. By acting in both the condensed and gas phases, they effectively reduce the flammability of various polymers. The research on analogous chloroalkyl phosphonates and phosphates provides a strong basis for understanding the potential role and efficacy of this compound as a flame retardant in materials science.

Table 2: List of Chemical Compounds

Compound Name
This compound
Tris(2-chloroethyl) phosphate (TCEP)
2-chloroethyl phosphonate
Phosphoric acid
Polyethylene
Polyurethane
Polypropylene
Epoxy Resin
Polymeric Phosphonate (PPMP)

Mechanistic Biochemical Interactions of Diisopropyl 2 Chloroethyl Phosphonate

Enzyme Inhibition Mechanisms (e.g., Cholinesterase Phosphorylation)

Organophosphorus compounds are well-documented inhibitors of various enzymes, with acetylcholinesterase (AChE) being a primary target. mdpi.com The central mechanism of this inhibition involves the phosphorylation of a serine hydroxyl group within the active site of the enzyme. youtube.comresearchgate.net This process renders the enzyme inactive, preventing it from hydrolyzing its natural substrate, acetylcholine (B1216132). mdpi.comyoutube.com The accumulation of acetylcholine at cholinergic synapses leads to overstimulation of both muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis. youtube.comnih.gov

While direct studies on the inhibition of cholinesterase by Diisopropyl-(2-chloroethyl)-phosphonate are not extensively available, the mechanism can be inferred from related compounds. For instance, diisopropylfluorophosphate is a known potent inhibitor of cholinesterase. scielo.br The general reaction involves the nucleophilic attack by the serine hydroxyl group on the phosphorus atom of the organophosphate, leading to the formation of a stable, phosphorylated enzyme complex and the release of a leaving group. scielo.br In the case of this compound, the leaving group would be the 2-chloroethyl moiety. This phosphorylation is often irreversible, or very slowly reversible, leading to prolonged enzyme inhibition. nih.govscielo.br

Phosphonates, in general, are recognized as effective enzyme inhibitors because they can act as stable mimics of the tetrahedral transition states of substrate hydrolysis or as isosteric analogues of phosphate-containing substrates. researchgate.net This structural mimicry allows them to bind tightly to the active sites of enzymes. researchgate.net

Table 1: General Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates

StepDescriptionKey Molecules Involved
1. Binding The organophosphate molecule binds to the active site of the AChE enzyme.Organophosphate, AChE
2. Phosphorylation The hydroxyl group of a serine residue in the AChE active site attacks the phosphorus atom of the organophosphate.Serine residue, Phosphorus atom
3. Covalent Bond Formation A stable covalent bond is formed between the phosphorus atom and the serine residue, inactivating the enzyme.Phosphorylated AChE
4. Release of Leaving Group The remainder of the organophosphate molecule (the leaving group) is released.Leaving group (e.g., 2-chloroethyl group)

Interaction with Cellular and Subcellular Components

The cellular interactions of this compound are anticipated to be similar to those of other chloroethyl-containing organophosphorus compounds. Research on the structurally related compound, bis(2-chloroethyl)2-chloroethylphosphphonate (B2CE2CEPP), provides insights into these potential interactions. nih.gov

A study utilizing primary mouse hepatocytes demonstrated that B2CE2CEPP is cytotoxic, with a determined LC50 value of 456 μM. nih.gov This suggests that at sufficient concentrations, this compound could compromise cell viability. The study on B2CE2CEPP also revealed significant alterations in lipid metabolism within the hepatocytes. nih.gov Specifically, exposure led to disorders in lipid metabolic pathways, including thiamine (B1217682) metabolism, the one-carbon pool by folate, and steroid hormone biosynthesis. nih.gov A notable observation was the significant upregulation of certain triglycerides, indicating a disruption of lipid homeostasis. nih.gov

Organophosphorus compounds can interact with various cellular components beyond their primary enzyme targets. The lipophilic nature of many organophosphates allows them to traverse cellular membranes and distribute into different subcellular compartments. While specific studies on the subcellular localization of this compound are not available, the study on B2CE2CEPP points towards the liver and its cellular components as a primary site of interaction and metabolic activity. nih.gov

Metabolism and Biotransformation Pathways

The metabolism of organophosphorus compounds is a critical determinant of their biological activity and persistence. These compounds undergo biotransformation primarily in the liver, mediated by enzyme systems such as cytochrome P450s. researchgate.netneptjournal.com The metabolic pathways generally involve oxidation, hydrolysis, and conjugation reactions that aim to detoxify and facilitate the excretion of the xenobiotic. researchgate.netneptjournal.com

For chloroethyl-containing organophosphates, metabolism can lead to the formation of various metabolites. A study on the biotransformation of the related compound B2CE2CEPP in primary mouse hepatocytes identified a total of four potential metabolites, indicating that the parent compound undergoes significant metabolic transformation. nih.gov Similarly, the metabolism of tris(2-chloroethyl) phosphate (B84403) (TCEP), another structurally related compound, has been investigated in rats and mice. researchgate.net The major metabolites identified in urine included bis(2-chloroethyl) carboxymethyl phosphate, bis(2-chloroethyl) hydrogen phosphate, and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. researchgate.net

These findings suggest that the biotransformation of this compound likely involves the following pathways:

Oxidative Dehalogenation: The chloroethyl group can undergo oxidation, potentially leading to the formation of aldehydes and carboxylic acids.

O-Dealkylation: The isopropyl groups attached to the phosphate ester can be removed. scielo.br

Hydrolysis: The ester bonds can be cleaved, leading to the formation of phosphonic acid derivatives.

Conjugation: The resulting metabolites can be conjugated with molecules such as glucuronic acid to increase their water solubility and facilitate their elimination from the body.

The specific metabolites and the kinetics of these pathways for this compound have yet to be fully elucidated.

Table 2: Potential Biotransformation Pathways of Chloroethyl-Containing Organophosphorus Compounds

PathwayDescriptionPotential Metabolites
Oxidative Dehalogenation/Oxidation Modification of the chloroethyl side chain.Carboxymethyl derivatives, Hydroxyethyl derivatives
O-Dealkylation Removal of the alkyl ester groups.Hydrogen phosphonates/phosphates
Hydrolysis Cleavage of the P-O-C ester bond.Phosphonic/phosphoric acid derivatives
Conjugation Addition of polar molecules to metabolites.Glucuronide conjugates

Environmental Dynamics and Degradation Pathways of Diisopropyl 2 Chloroethyl Phosphonate

Degradation Pathways and Kinetics

Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are notably resistant to chemical hydrolysis and thermal degradation. researchgate.net Their breakdown in the environment is primarily driven by biological processes, supplemented by chemical reactions like hydrolysis and photolysis.

Hydrolysis is a key chemical degradation pathway for phosphonate (B1237965) esters. nih.gov The reaction occurs in two consecutive steps due to the presence of two ester groups. nih.gov Studies on dialkyl phosphonates have shown that the nature of the alkyl group significantly affects the hydrolysis rate. nih.gov Under acidic conditions, isopropyl esters tend to hydrolyze faster than their methyl counterparts. nih.gov Conversely, under basic conditions, methyl esters react much more rapidly—in some cases, 1000 times faster—than isopropyl esters. nih.gov The hydrolysis of phosphonate esters can be catalyzed by metal ions. nih.gov The rapid and sometimes complex hydrolysis of phosphonate triesters suggests they may not be persistent in aqueous environments under certain pH conditions. rsc.org

The cleavage of the highly stable C-P bond is a significant challenge, and this ability is primarily found in prokaryotic microorganisms and some lower eukaryotes. researchgate.netnih.gov Microbes can utilize phosphonates as a source of phosphorus for growth, which is particularly advantageous in phosphate-depleted environments. nih.govnih.gov

Several enzymatic pathways for phosphonate biodegradation have been identified:

The C-P Lyase Pathway: This is a fundamentally important and complex pathway capable of breaking down a wide range of phosphonates. researchgate.netnih.govnih.gov It allows microbes to exploit both natural and man-made phosphonates as a phosphorus source. nih.gov

Phosphonatase Pathway: This involves enzymes like phosphonoacetaldehyde (B103672) hydrolase, which cleaves the C-P bond in specific activated phosphonates. researchgate.netnih.gov In many cases, an initial metabolic activation step, such as converting an amino group to a carbonyl, is required before the C-P bond can be cleaved. nih.gov

The genes responsible for these degradation pathways are often located on mobile genetic elements like plasmids, suggesting that the ability to degrade phosphonates has spread among different bacterial species through lateral gene transfer. nih.gov

Table 1: Microbial Degradation Pathways for Phosphonates

PathwayKey FeatureCommon MicroorganismsReference
C-P Lyase Cleaves a wide variety of non-activated C-P bonds.Pseudomonas sp., Erwinia carotovora, Bacillus sp. nih.govnih.govmdpi.com
Phosphonatase Acts on specific, activated phosphonates (e.g., 2-phosphonoacetaldehyde).Enterobacter aerogenes researchgate.netnih.gov
GOX Pathway Specific to glyphosate, degrades it to aminomethylphosphonic acid (AMPA).Arthrobacter sp., Flavobacterium sp. mdpi.com

While microbial degradation is often the primary route, abiotic processes like oxidation and photolysis can contribute to the breakdown of phosphonates. juniperpublishers.com Photochemical degradation is a major pathway for some fungicides, particularly in the presence of sunlight. researchgate.net For the analog DIMP, studies using a corona discharge reactor showed it could be degraded via an ion-based oxidation mechanism. njit.edu This process resulted in the formation of breakdown products such as isopropyl methylphosphonate (B1257008) (IMPA), methylphosphonic acid, and ultimately, orthophosphoric acid. njit.edu Although the conditions in a corona reactor are not directly analogous to the environment, it demonstrates the potential for oxidative destruction of the molecule.

Heterogeneous Catalysis of Decomposition on Environmental Surfaces

The interaction of phosphonates with environmental surfaces like soil minerals and organic matter plays a crucial role in their fate. mdpi.com Adsorption to soil colloids can immobilize these compounds, affecting their availability for microbial degradation or transport in water. mdpi.com For the herbicide glyphosate, adsorption is more influenced by soil minerals than by organic matter content. mdpi.com The degradation of some organophosphorus compounds can be catalyzed on surfaces. While specific studies on heterogeneous catalysis for Diisopropyl-(2-chloroethyl)-phosphonate were not found, the general principle of surface-mediated reactions is an important aspect of the environmental fate of pesticides.

Influence of Environmental Factors on Decomposition Kinetics

The rate of degradation of phosphonates and other pesticides is highly dependent on a variety of environmental factors. nih.gov Studies on the fungal degradation of the organophosphorus insecticide Dyfonate showed that decomposition rates were significantly influenced by:

Nutrient Availability: The type and concentration of carbon and nitrogen sources affected the extent of degradation. nih.gov

pH: Optimal degradation occurred within a pH range of 6.0 to 7.0. nih.gov

Temperature: The ideal temperature range for degradation was found to be between 15-25°C. nih.gov

These findings illustrate that the persistence of a compound like this compound in the environment is not static but is dynamically influenced by the specific biogeochemical conditions of the soil and water systems it enters. juniperpublishers.comnih.gov

Detection and Characterization of Degradation Products in Environmental Matrices

The detection and characterization of the degradation products of this compound in various environmental matrices, such as soil and water, are critical for understanding its environmental fate and potential impact. While specific studies detailing the full range of degradation products of this compound are not extensively available in public literature, the analytical methodologies employed for other organophosphorus compounds, particularly phosphonates, provide a robust framework for their detection and characterization.

The primary degradation pathway for dialkyl phosphonates, such as this compound, under various environmental conditions is hydrolysis. This process typically involves the cleavage of the ester bonds. For 2-chloroethylphosphonic acid dialkylesters, hydrolysis leads to the formation of 2-chloroethylphosphonic acid. lew.ro Further degradation can also occur.

Analytical techniques for identifying and quantifying these types of compounds and their metabolites in environmental samples are well-established. These methods generally involve a combination of sophisticated chromatographic separation and highly sensitive detection systems.

Common Analytical Approaches:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com For phosphonates, derivatization may sometimes be employed to increase their volatility and improve chromatographic separation. The mass spectrometer allows for the identification of compounds based on their unique mass fragmentation patterns, providing a high degree of confidence in the characterization of degradation products. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable degradation products, LC-MS is the method of choice. nih.gov It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. This technique is particularly useful for identifying polar metabolites in aqueous samples. nih.gov

Ion Mobility Spectrometry (IMS): IMS is a rapid and highly sensitive technique that can be used for the field detection of organophosphorus compounds. mdpi.com It separates ions based on their size and shape as they drift through a gas under the influence of an electric field. mdpi.com

The table below summarizes analytical methods that are commonly used for the detection of related organophosphorus compounds in environmental samples and would be applicable to the analysis of this compound and its degradation products.

Analytical TechniqueSample MatrixTypical AnalytesKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Air, Soil, WaterVolatile & Semi-Volatile Organophosphorus CompoundsHigh sensitivity and specificity, provides structural information. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Water, Soil ExtractsPolar & Non-Volatile MetabolitesSuitable for a wide range of compounds, high sensitivity. nih.gov
Ion Mobility Spectrometry (IMS) AirVolatile Organophosphorus VaporsRapid, real-time detection, suitable for field use. mdpi.com

Research Findings:

Detailed research specifically outlining the detection and characterization of the degradation products of this compound in environmental matrices is limited in publicly accessible scientific literature. However, studies on analogous compounds provide valuable insights. For instance, research on the hydrolysis of various 2-chloroethylphosphonic acid dialkylesters has confirmed the formation of 2-chloroethylphosphonic acid as a primary hydrolysis product. lew.ro The analytical approaches used in these studies, primarily involving titration and chromatographic methods, underscore the applicability of these techniques for monitoring the environmental degradation of this compound.

Furthermore, the microbial degradation of phosphonates is an active area of research. mdpi.com While not specific to this compound, these studies reveal that microorganisms possess enzymatic pathways capable of cleaving the carbon-phosphorus (C-P) bond, which is a key step in the complete mineralization of these compounds. mdpi.com The detection of metabolites from these pathways would likely rely on advanced analytical techniques like LC-MS to identify the various intermediate organic acids and phosphate (B84403) released during biodegradation. nih.gov

Computational and Theoretical Investigations of Diisopropyl 2 Chloroethyl Phosphonate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental to predicting the geometric and electronic structures of organophosphorus compounds. For molecules in this class, methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are commonly employed to understand their behavior at a molecular level. nih.govaip.orgaip.org

Force field molecular dynamics (FFMD) simulations, often using parameters from the Generalized Amber Force Field (GAFF), are also utilized to study the bulk properties of these liquids. nih.govaip.orgaip.org These simulations provide insights into the liquid structure and thermodynamic properties. For instance, studies on various organophosphorus (OP) compounds show that FFMD can reasonably reproduce experimental bulk properties, although some discrepancies in liquid structure prediction compared to AIMD benchmarks can arise, particularly for compounds with bulky alkyl groups. nih.govaip.orgaip.org

A typical approach involves:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.

Population Analysis: To understand the charge distribution within the molecule.

These foundational calculations are the starting point for more complex investigations into reactivity and molecular interactions.

Reaction Pathway Predictions via Ab Initio Molecular Dynamics

Ab initio molecular dynamics (BOMD) is a powerful technique for simulating chemical reactions and predicting decomposition pathways without prior assumptions about the reaction coordinates. While a specific study on diisopropyl-(2-chloroethyl)-phosphonate is not available, research on the closely related compound, diisopropyl methylphosphonate (B1257008) (DIMP), provides a clear example of this methodology.

In studies of DIMP decomposition on a γ-Al2O3 surface, BOMD simulations have been used to probe high-temperature degradation mechanisms. arxiv.orgchemrxiv.org These simulations show that the alumina (B75360) surface can effectively adsorb DIMP, and at elevated temperatures, the decomposition proceeds through a propene elimination pathway. arxiv.org The use of metadynamics simulations, in conjunction with BOMD, allows for the calculation of free energy paths and activation barriers, revealing how these barriers change with temperature. arxiv.org Such studies are crucial for understanding the thermal stability and degradation of organophosphorus compounds.

Table 1: Adsorption and Decomposition Observations for Diisopropyl Methylphosphonate (DIMP) on γ-Alumina

Temperature RangeAdsorption MechanismDecomposition Pathway
200–500°CAdsorption occurs via the formation of a bond between the phosphoryl oxygen and an aluminum site on the surface. chemrxiv.orgPropene elimination is predicted as the primary decomposition route. arxiv.org
600°CAdsorption involves the formation of two bonds between the phosphoryl oxygens and aluminum sites. chemrxiv.orgActivation barriers for decomposition decrease with increasing temperature. arxiv.org

This data is for the related compound Diisopropyl Methylphosphonate (DIMP) and is presented as an illustrative example of reaction pathway prediction.

Spectroscopic Feature Assignments and Interpretations (e.g., P=O Stretching Frequencies)

Computational methods are invaluable for assigning features in experimental vibrational spectra, such as those obtained from infrared (IR) spectroscopy. The phosphoryl (P=O) stretching vibration is a particularly characteristic and intense band in the IR spectra of phosphonates.

While a specific computational assignment for this compound is not available, experimental work on a similar molecule, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, reports a strong P=O stretching band at 1220 cm⁻¹. mdpi.com Computational studies on a wide range of phosphorus-bearing molecules confirm that the P=O stretching frequency is a prominent feature. arxiv.orgfrontiersin.org

The precise frequency of the P=O stretch is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. DFT calculations are commonly used to predict these vibrational frequencies. For a reliable assignment, the vibrational modes of the two lowest energy conformers are often considered. researchgate.net

Table 2: Representative P=O Stretching Frequencies in Organophosphorus Compounds

CompoundMethodCalculated/Observed P=O Frequency (cm⁻¹)Reference
Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonateExperimental (IR)1220 mdpi.com
Diethyl phosphite (B83602)Experimental (IR)1254 mdpi.com
General PhosphonatesComputational (DFT)Typically in the 1200-1300 cm⁻¹ range arxiv.orgfrontiersin.org

This table includes data from related compounds to illustrate the typical range for P=O stretching frequencies.

Studies on Molecular Interactions and Binding Affinities

Understanding the non-covalent interactions of this compound is key to predicting its behavior in solution and its binding affinity to other molecules or surfaces. Molecular dynamics simulations are a primary tool for investigating these interactions.

Studies on DIMP and other organophosphorus compounds have used MD simulations to calculate properties like viscosity and to understand intermolecular forces. researchgate.net These simulations can reveal how molecules arrange themselves in the liquid state and can quantify the strength of interactions. For example, radial distribution functions (RDFs) derived from MD simulations can show the preferred distances between different atoms in neighboring molecules, providing a detailed picture of the liquid's structure. nih.govaip.org

The binding of these compounds to surfaces, such as metal oxides, has also been investigated computationally. arxiv.orgchemrxiv.org These studies calculate adsorption energies and identify the specific atoms involved in the binding, which is critical for applications like catalysis and decontamination. For instance, the interaction of DIMP with alumina surfaces is primarily through the phosphoryl oxygen atom. chemrxiv.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Structural Analogs

The synthesis of phosphonates and their structural analogs is a cornerstone of research, aiming to create molecules with tailored properties for diverse applications. Modern synthetic organic chemistry offers a plethora of methods to achieve this, moving beyond classical approaches to more efficient and versatile strategies.

One promising avenue is the use of cycloaddition reactions . For instance, 1,3-dipolar cycloaddition reactions of nitrile oxides with various unsaturated phosphonates (including vinyl, propargyl, allylic, and homoallylic phosphonates) have been employed to create phosphonate-containing isoxazolines and isoxazoles. kaist.ac.kr These products can then be transformed into a variety of functionally diverse phosphonates. kaist.ac.kr

Ring-opening polymerization (ROP) is another powerful technique, particularly for creating phosphonate-functionalized polymers. Organocatalyzed ROP of novel phosphonate-based cyclic monomers has been used to synthesize well-defined phosphonate-functionalized polycarbonates with low dispersity. researchgate.netresearchgate.net This method, along with copolymerization, allows for the creation of various architectures of phosphonate-containing polycarbonates. researchgate.netresearchgate.net

Cross-coupling reactions , often catalyzed by transition metals like palladium, have revolutionized the formation of phosphorus-carbon bonds. Microwave-assisted, palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides allows for the rapid and quantitative synthesis of phosphonates. organic-chemistry.org Other catalytic systems, such as those using manganese(III) acetate, promote the oxidative phosphonylation of enamines to produce functionalized β-ketophosphonates under mild conditions. organic-chemistry.org These methods offer significant advantages in terms of efficiency, substrate scope, and scalability. organic-chemistry.org

The development of these and other novel synthetic strategies is crucial for generating a library of diisopropyl-(2-chloroethyl)-phosphonate analogs with unique functionalities, paving the way for new applications.

Advanced Applications in Targeted Molecular Synthesis and Functional Materials

The unique properties of the phosphonate (B1237965) group are being increasingly exploited in the design of advanced materials and for targeted molecular synthesis. The ability of phosphonates to mimic phosphates, coupled with their greater stability, makes them ideal candidates for a range of specialized applications.

In the realm of functional materials , phosphonate-functionalized polymers are of significant interest. For example, polycarbonates containing phosphonate groups have been synthesized, offering the potential for new materials with tailored properties such as flame retardancy or biocompatibility. researchgate.netresearchgate.net The incorporation of the phosphonate moiety into polymer backbones can impart specific functionalities, opening up applications in areas like biomaterials and performance additives. wikipedia.org

A particularly compelling application is in targeted molecular synthesis , especially for biomedical purposes. The high affinity of the phosphonate group for hydroxyapatite, the primary mineral component of bone, is being leveraged for the targeted delivery of therapeutic agents to bone tumors like osteosarcoma. nih.gov Researchers have designed and synthesized polymeric phosphonates that can carry radionuclides. nih.gov These polymers are designed to accumulate in osteosarcomas through the enhanced permeability and retention (EPR) effect, allowing for the specific delivery of a radioactive payload to the tumor site while minimizing exposure to healthy tissues. nih.gov

Future research in this area will likely focus on refining the design of these targeted delivery systems and expanding the range of functional materials incorporating phosphonate moieties for diverse technological applications.

Enhanced Sensing and Detection Technologies for Environmental Monitoring

The widespread use of organophosphorus compounds necessitates the development of sensitive, rapid, and reliable detection methods for environmental monitoring. mdpi.com While traditional analytical techniques like gas and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) are highly effective, there is a growing interest in developing field-deployable and real-time sensors. mdpi.comwiley.comresearchgate.net

Biosensors represent a major area of development. These devices typically utilize a biological recognition element, most commonly an enzyme, to detect the target analyte. researchgate.net

Enzyme-based biosensors often rely on the inhibition of enzymes like acetylcholinesterase (AChE). researchgate.netnih.gov The presence of organophosphorus compounds inhibits the enzyme's activity, and this inhibition can be measured through various transduction methods (e.g., electrochemical or optical). mdpi.com To overcome the limitations of AChE, such as susceptibility to various chemicals and limited stability, researchers are exploring more robust enzymes, including those from thermophilic organisms. researchgate.net

Biomimetic sensors are an emerging alternative that uses synthetic materials designed to mimic the recognition properties of biological molecules. proquest.com These can offer greater stability and reduced interference compared to their biological counterparts. proquest.com

Chemosensors offer another approach, where a chemical reaction or interaction with the analyte produces a detectable signal, such as a change in fluorescence. mdpi.com For example, fluorescent Cdots(N)-Silica composites have been developed as chemosensors for the detection of certain organophosphate pesticides. proquest.com

The integration of nanomaterials is significantly enhancing the performance of both biosensors and chemosensors. mdpi.com Nanoparticles can be used to improve enzyme stability, increase the sensor's surface area, and enhance signal transduction, leading to better sensitivity and faster response times. mdpi.com

Future advancements will likely focus on creating multi-analyte sensor arrays, improving the long-term stability of sensing elements, and developing portable, user-friendly devices for on-site environmental monitoring of phosphonates and other organophosphorus compounds. watertestsystems.com.au

Table 1: Comparison of Sensing Technologies for Organophosphorus Compounds

Technology Principle Advantages Disadvantages
Chromatography (GC/LC-MS) Separation followed by mass-based detection. mdpi.com High sensitivity and specificity. Requires expensive equipment, trained personnel, and sample pre-treatment. researchgate.net
Enzyme-Based Biosensors Inhibition of enzyme activity (e.g., AChE). researchgate.net High sensitivity, potential for portability. Limited enzyme stability, potential for interference from other chemicals. researchgate.net
Biomimetic Sensors Use of synthetic receptors that mimic biological recognition. proquest.com Greater stability and robustness than enzyme-based sensors. proquest.com May have lower selectivity than natural enzymes. proquest.com
Chemosensors Analyte interaction causes a change in optical or electrical properties. mdpi.com Can be simple and cost-effective. Sensitivity and selectivity can be lower than other methods. mdpi.com

Decontamination and Remediation Methodologies for Organophosphorus Compounds

Given the potential environmental impact of organophosphorus compounds, developing effective decontamination and remediation strategies is of paramount importance. oup.comnih.gov Research is focused on chemical, biological, and physical methods to neutralize or remove these compounds from contaminated environments.

Chemical decontamination often involves hydrolysis, which breaks down the organophosphorus molecule. fao.org Alkaline solutions, such as sodium hypochlorite (B82951) (bleach) and sodium carbonate, can be used to treat surfaces contaminated with organophosphorus compounds. fao.org The hydrolysis of phosphonate esters can also be achieved under acidic conditions, typically using hydrochloric acid. nih.govnih.gov The rate of hydrolysis is influenced by factors such as the structure of the ester group and the reaction conditions. nih.gov

Bioremediation offers an environmentally friendly approach, utilizing microorganisms or their enzymes to degrade organophosphorus compounds. oup.com

Microbial Degradation: Several bacterial and fungal species have been identified that can break down a wide range of organophosphorus compounds, often using them as a source of carbon or phosphorus. oup.comnih.gov Genera such as Flavobacterium, Pseudomonas, and Bacillus are known to be effective. oup.commdpi.com

Enzymatic Degradation: A key enzyme in this process is organophosphate hydrolase (OPH), also known as phosphotriesterase, which catalyzes the initial hydrolysis step. oup.com Researchers are engineering these enzymes for improved activity, stability, and broader substrate specificity, making them suitable for use in cell-free decontamination systems. frontiersin.org

Adsorption is a physical method used to remove phosphonates from water. Various materials, including granular ferric hydroxide (B78521) and novel composite materials, have been shown to effectively adsorb phosphonates from wastewater. tandfonline.comresearchgate.netsemanticscholar.org This method is particularly promising for treating industrial effluents containing these compounds. researchgate.net

Future research will likely focus on combining these approaches, such as using immobilized enzymes on solid supports for continuous flow decontamination systems, and developing more efficient and reusable adsorbent materials for large-scale water treatment. frontiersin.orgresearchgate.net

In-depth Mechanistic Understanding of Environmental and Biological Fate Processes

A thorough understanding of the mechanisms governing the fate of this compound and related compounds in the environment and in biological systems is crucial for assessing their persistence, mobility, and potential impact.

The environmental fate of phosphonates is largely dictated by their strong interaction with surfaces (adsorption), their resistance to biodegradation, and their susceptibility to abiotic degradation processes. researchgate.net

Adsorption: Phosphonates adsorb strongly to minerals and soils, which significantly reduces their concentration in the dissolved phase and limits their mobility. researchgate.net In natural waters, they are expected to be predominantly complexed with calcium and magnesium ions. researchgate.net

Biodegradation: While the C-P bond in phosphonates is generally resistant to cleavage, some microorganisms are capable of degrading these compounds. nih.gov The primary biotic degradation pathway is through hydrolysis, mediated by enzymes like phosphotriesterases. oup.com Understanding the factors that influence microbial activity, such as soil moisture and pH, is key to predicting biodegradation rates. mdpi.com

Abiotic Degradation: Photodegradation, particularly of iron(III)-phosphonate complexes, can be a significant abiotic degradation pathway in sunlit surface waters. researchgate.netnih.gov Hydrolysis is another key process, and its rate is highly dependent on pH. nih.gov For instance, under basic conditions, the hydrolysis of methyl phosphonate esters is significantly faster than that of isopropyl esters. nih.gov

In biological systems , the primary mechanism of action for many toxic organophosphorus compounds is the inhibition of acetylcholinesterase. nih.gov However, organisms also possess detoxification mechanisms. The enzymatic hydrolysis of phosphonates is a key detoxification route. Studies on enzymes like bovine intestinal 5'-nucleotide phosphodiesterase have shed light on the reaction mechanisms, suggesting a ping-pong type mechanism involving a covalent enzyme intermediate. nih.govacs.org

Future research is needed to fully elucidate the complex interplay of these processes. This includes identifying the specific microbial pathways for the degradation of compounds like this compound, quantifying the rates of abiotic degradation under various environmental conditions, and further detailing the enzymatic mechanisms involved in both toxicity and detoxification.

Q & A

What are the recommended synthetic routes for Diisopropyl-(2-chloroethyl)-phosphonate, and what safety protocols must be prioritized?

Answer:
Synthesis of phosphonate esters like this compound typically involves nucleophilic substitution or transesterification. For example, reacting diisopropyl phosphite with 2-chloroethyl chloride under anhydrous conditions with catalytic bases (e.g., triethylamine) can yield the target compound. Key steps include:

  • Purification : Use vacuum distillation or column chromatography to isolate the product.
  • Safety Protocols :
    • Conduct a pre-experiment hazard analysis, referencing guidelines from Prudent Practices in the Laboratory .
    • Use inert atmosphere techniques (e.g., Schlenk line) to avoid moisture-sensitive side reactions.
    • Employ fume hoods and personal protective equipment (PPE) due to the compound’s potential toxicity and volatility.

How can researchers validate the purity and structural integrity of this compound?

Answer:
Advanced analytical methodologies are essential:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR confirms phosphonate linkage (δ ~20–30 ppm), while 1^{1}H/13^{13}C NMR verifies alkyl substituents.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS detects molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C8_8H17_{17}ClO3_3P) with ≤0.3% error margins.
  • Chromatography : HPLC with UV detection ensures absence of byproducts like unreacted chloroethyl intermediates .

What experimental designs are effective for studying this compound’s reactivity as a chemical warfare agent (CWA) simulant?

Answer:
The compound’s structural similarity to organophosphorus CWAs (e.g., sarin) allows its use in degradation studies:

  • Adsorption Experiments : Test metal-organic frameworks (MOFs) like ZIF-8 or UiO-66 for capture efficiency. Measure breakthrough curves using gas chromatography .
  • Hydrolysis Kinetics : Perform pH-dependent hydrolysis at 25–60°C, monitoring phosphate release via ion chromatography. Compare rates with DMMP (dimethyl methylphosphonate), a common simulant .
  • Catalytic Degradation : Use MnO2_2-based catalysts to assess oxidative decomposition pathways, analyzing products with FTIR and GC-MS .

How can computational methods predict this compound’s interactions with adsorbent materials?

Answer:
High-throughput computational screening using density functional theory (DFT) or machine learning (ML) models can:

  • Binding Energy Calculations : Simulate adsorption on MOFs (e.g., IRMOF series) to identify optimal pore sizes and functional groups .
  • Molecular Dynamics (MD) : Predict diffusion coefficients in porous materials under varying temperatures and pressures.
  • ML Training : Use datasets from analogous phosphonates (e.g., DMMP) to train models for predicting adsorption capacities .

What are the challenges in reconciling contradictory data on phosphonate degradation mechanisms?

Answer:
Contradictions often arise from experimental variables:

  • pH Dependency : Degradation pathways shift from nucleophilic attack (alkaline conditions) to acid-catalyzed hydrolysis. Control buffer systems rigorously and report pH values explicitly .
  • Catalyst Variability : Compare studies using standardized catalysts (e.g., TiO2_2 vs. CeO2_2) and characterize surface active sites via XPS or TEM .
  • Analytical Sensitivity : Ensure detection limits for trace degradation products (e.g., chloroethanol) using tandem MS or 31^{31}P NMR .

How can researchers determine the vapor pressure and environmental persistence of this compound?

Answer:

  • Vapor Pressure Measurement : Use an isoteniscope or thermogravimetric analysis (TGA) at 25–100°C. Compare with structurally similar esters (e.g., TCEP: 0.0613 mmHg at 25°C ).
  • Environmental Half-Life : Conduct photolysis studies under UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Account for hydrolysis in aquatic systems using OECD Guideline 111 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl-(2-chloroethyl)-phosphonate
Reactant of Route 2
Reactant of Route 2
Diisopropyl-(2-chloroethyl)-phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.